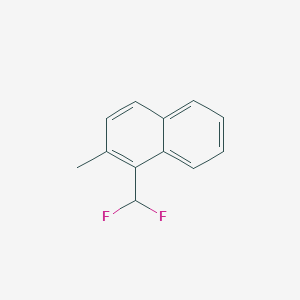

1-(Difluoromethyl)-2-methylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2 |

|---|---|

Molecular Weight |

192.20 g/mol |

IUPAC Name |

1-(difluoromethyl)-2-methylnaphthalene |

InChI |

InChI=1S/C12H10F2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,12H,1H3 |

InChI Key |

WXTFGEKZKDNONX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 1 Difluoromethyl 2 Methylnaphthalene and Analogues

Direct Difluoromethylation Approaches

Direct C-H difluoromethylation offers an atom-economical and efficient alternative to traditional methods that require pre-functionalization of the substrate. These modern strategies are broadly categorized based on the nature of the difluoromethylating species.

Nucleophilic Difluoromethylation Strategies

Nucleophilic methods involve the reaction of an electron-rich difluoromethyl species with an electrophilic center. In the context of direct C-H functionalization, this typically involves the generation of difluorocarbene (:CF₂) or a difluoromethyl anion equivalent that reacts with the aromatic ring.

Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. cas.cncas.cn Common sources include chlorodifluoromethane (B1668795) (ClCF₂H), (trifluoromethyl)trimethylsilane (TMSCF₃), and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br). cas.cn The general mechanism involves the generation of :CF₂ which is then trapped by a nucleophile. In the case of aromatic C-H bonds, this would require a C-H insertion, a reaction that is typically challenging for non-activated C(sp²)-H bonds.

The reaction of difluorocarbene with heteroatom nucleophiles like phenols or thiols is generally efficient. cas.cn However, direct C-difluoromethylation of aromatic rings is less common and often requires specific activation. cas.cn For an electron-rich system like 2-methylnaphthalene (B46627), the direct insertion of free difluorocarbene into a C-H bond is not a favored pathway.

A more viable approach involves transition-metal catalysis, where a metal-difluorocarbene complex ([M]=CF₂) is formed. For instance, palladium-catalyzed difluoromethylation using reagents like TMSCF₂H can proceed through such an intermediate, which then participates in a cross-coupling type mechanism. This strategy transforms the carbene into a species capable of reacting with the aromatic C-H bond under controlled catalytic conditions.

Table 1: Representative Difluoromethylation of Aromatic Systems using Difluorocarbene Precursors

| Substrate | Precursor | Catalyst/Conditions | Product | Yield (%) |

| Aryl Boronic Acid | ClCF₂H | Pd(OAc)₂ / Xantphos | Aryl-CF₂H | 60-80 |

| Phenol | ClCF₂H | K₂CO₃, DMF | Aryl-OCF₂H | 75-90 |

| Imidazole | TMSCF₃ | CsF, 110 °C | N-CF₂H Imidazole | 80-95 |

| Thiophenol | Ph₃P⁺CF₂CO₂⁻ | Toluene, 110 °C | Aryl-SCF₂H | 85 |

Note: Data represents typical examples for analogous aromatic systems to illustrate the utility of these precursors, as specific data for 2-methylnaphthalene was not available in the cited literature.

The difluoromethyl anion (⁻CF₂H) can be generated from precursors such as difluoromethyl phenyl sulfone (PhSO₂CF₂H) upon deprotonation with a strong base. cas.cn This nucleophilic species is highly effective for reactions with carbonyls and other discrete electrophiles. However, its direct reaction with the C-H bond of an aromatic compound like 2-methylnaphthalene is not feasible, as it would require the displacement of a hydride ion, which is a very poor leaving group. Therefore, this strategy is generally not applicable for direct C-H functionalization and instead relies on the pre-installation of an electrophilic leaving group on the naphthalene (B1677914) ring.

Electrophilic Difluoromethylation Methodologies

Electrophilic difluoromethylation involves a reagent that delivers a "CF₂H⁺" synthon to an electron-rich substrate. This approach is well-suited for the direct functionalization of aromatic and heteroaromatic compounds. Naphthalene is an electron-rich polycyclic aromatic hydrocarbon, making it a suitable candidate for electrophilic substitution.

Recently, stable and effective electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed. rsc.org These reagents, often hypervalent iodine or sulfonium-based, can react directly with the C-H bonds of arenes under mild, transition-metal-free conditions. For 2-methylnaphthalene, the methyl group at the C2 position is an activating, ortho-, para-directing group. The most electron-rich and sterically accessible positions for electrophilic attack are C1 and C3. Therefore, the reaction of 2-methylnaphthalene with an electrophilic difluoromethylating agent would be expected to yield 1-(difluoromethyl)-2-methylnaphthalene as a major product.

Table 2: Representative Electrophilic C-H Difluoromethylation of Arenes

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Indole | S-(Difluoromethyl)sulfonium salt | CH₂Cl₂, rt | 3-(Difluoromethyl)indole | 85-95 |

| Anisole | [PhSO₂CF₂S(Me)Ph]⁺OTf⁻ | DCE, 50 °C | 4-MeO-C₆H₄-CF₂SO₂Ph | 70 |

| Pyrrole | [PhSO₂CF₂S(Me)Ph]⁺OTf⁻ | DCE, 50 °C | 2-(PhSO₂CF₂)pyrrole | 88 |

Note: This table shows examples of electrophilic difluoromethylation on electron-rich aromatic systems analogous to 2-methylnaphthalene.

Radical Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful and versatile tool for the direct functionalization of C-H bonds under mild conditions. researchgate.net This approach is particularly effective for a wide range of substrates, including conjugated π-systems like naphthalene. nih.gov

The difluoromethyl radical (•CF₂H) can be generated from stable, easy-to-handle precursors. Among the most prominent are sodium difluoromethanesulfinate (NaSO₂CF₂H, Hu's reagent) and zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, Baran's reagent). nih.gov The generation of the •CF₂H radical is typically achieved through oxidation, either with a chemical oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis. nih.gov

The •CF₂H radical is generally considered to have nucleophilic character, meaning it preferentially attacks electron-deficient C-H bonds. nih.gov While the methyl group in 2-methylnaphthalene makes the ring electron-rich, radical C-H functionalization is a kinetically controlled process that can often overcome electronic preferences that govern ionic reactions. The reaction would proceed via the addition of the •CF₂H radical to the aromatic ring, forming a stabilized radical intermediate, which is then oxidized and deprotonated to afford the final product. The C1 position of 2-methylnaphthalene is a likely site for radical attack due to its steric accessibility and the ability of the naphthalene system to stabilize the resulting radical intermediate. Visible-light photocatalysis provides a particularly mild and efficient method for initiating these reactions. nih.govnih.gov

Table 3: Representative Radical C-H Difluoromethylation of (Hetero)aromatic Compounds

| Substrate | Reagent | Initiator/Catalyst | Conditions | Yield (%) |

| Caffeine | Zn(SO₂CF₂H)₂ | TBHP | H₂O/DCM, rt | 90 |

| Pyridine | NaSO₂CF₂H | K₂S₂O₈ / AgNO₃ | H₂O/MeCN, 80 °C | 75 |

| Quinoxalinone | NaSO₂CF₂H | Rose Bengal | Green LED, DMSO, rt | 88 |

| Benzothiazole | Zn(SO₂CF₂H)₂ | TBHP | H₂O/DCM, rt | 72 |

Note: The table provides examples of radical difluoromethylation on various aromatic systems, illustrating the general conditions and effectiveness of this strategy.

Photocatalytic Difluoromethylation Processes

Visible-light photocatalysis has emerged as a powerful and environmentally benign tool for the generation of radical species under mild conditions. These methods are increasingly applied to difluoromethylation reactions of aromatic compounds. nih.gov The core principle involves a photocatalyst that, upon absorbing light, initiates an electron transfer process to generate a difluoromethyl radical (•CHF2) from a suitable precursor. mdpi.com This highly reactive radical can then engage with a naphthalene substrate to form the desired product.

A variety of difluoromethyl radical precursors have been developed for these photochemical systems. researchgate.net The reactions are often characterized by their high functional group tolerance and can be performed at room temperature, making them suitable for late-stage functionalization in complex syntheses. mdpi.comresearchgate.net For instance, the difluoromethylation of coumarin derivatives has been achieved using NaSO2CF2H as the CHF2 source and a photocatalyst irradiated by blue LEDs, proceeding through a radical addition mechanism. mdpi.com

Role of Transition Metal Photocatalysts in Radical Pathways

Transition metal complexes, particularly those of iridium and ruthenium, play a central role as photocatalysts in many difluoromethylation reactions. researchgate.net These catalysts possess favorable photophysical properties, including long-lived excited states and tunable redox potentials, which are crucial for efficient single-electron transfer (SET) processes. conicet.gov.ar

In a typical catalytic cycle, the transition metal photocatalyst, for example, fac-[Ir(ppy)3], is excited by visible light. The excited-state catalyst can then interact with a difluoromethyl precursor, such as a sulfonium salt or a bromodifluoroacetate derivative, through either an oxidative or reductive quenching cycle to generate the difluoromethyl radical. mdpi.comresearchgate.net

For example, in one proposed mechanism, the excited Ir(III)* photocatalyst reduces a difluoromethyl precursor to its radical anion, which then fragments to release the •CHF2 radical. This radical adds to the aromatic substrate, and the resulting radical intermediate is then oxidized by the oxidized form of the photocatalyst (Ir(IV)) to complete the catalytic cycle and regenerate the ground-state photocatalyst. mdpi.com The combination of photocatalysis with transition metal catalysis, often referred to as metallaphotoredox catalysis, provides a versatile platform for forming C-CHF2 bonds. researchgate.net

Transition Metal-Catalyzed Difluoromethylation

Direct difluoromethylation using transition metals, particularly palladium, offers a robust and regioselective alternative to radical-based methods. These reactions typically involve the cross-coupling of an aryl halide or pseudohalide with a difluoromethylating agent. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in difluoromethylation has led to the development of highly efficient and selective methods for creating C(sp²)–CHF2 bonds. nih.gov

Cross-Coupling Reactions (e.g., Negishi Coupling)

The Negishi cross-coupling reaction, which couples an organozinc reagent with an organic halide, is a highly effective method for the synthesis of difluoromethylated arenes. nih.govresearchgate.net This reaction utilizes a palladium(0) catalyst to couple an aryl halide, such as 2-bromo-1-methylnaphthalene, with a (difluoromethyl)zinc reagent. nih.govresearchgate.net

The (difluoromethyl)zinc reagent, often stabilized by a diamine ligand like TMEDA (tetramethylethylenediamine), can be prepared and used to transfer the CHF2 group to the palladium catalyst. nih.govresearchgate.net The reaction proceeds under relatively mild conditions and demonstrates good to excellent yields for a range of aryl iodides and bromides. nih.gov A key advantage of this method is that the transmetalation of the difluoromethyl group from zinc to the palladium center occurs efficiently without the need for an external activator. nih.govresearchgate.net The choice of palladium precursor, such as Pd2(dba)3, and ligand, like Xantphos or dppf, is crucial for achieving high catalytic activity. researchgate.net

| Entry | Aryl Halide | Catalyst/Ligand | Reagent | Yield (%) |

| 1 | 2-Iodo-1-methylnaphthalene | Pd(dba)2 / DPPF | (CF2H)Zn-TMEDA | High |

| 2 | 2-Bromo-1-methylnaphthalene | Pd2(dba)3 / Xantphos | (CF2H)Zn-TMEDA | Good |

| 3 | 4-Iodobenzonitrile | Pd(dba)2 / DPPF | (CF2H)Zn-TMEDA | 95 |

| 4 | 1-Bromo-4-methoxybenzene | Pd(dba)2 / DPPF | (CF2H)Zn-TMEDA | 88 |

This table presents representative examples of palladium-catalyzed Negishi cross-coupling reactions for the synthesis of difluoromethylated arenes. The specific synthesis of this compound via this method would involve the corresponding 2-halo-1-methylnaphthalene precursor.

Intramolecular Insertion of 1,1-Difluoroallenes for Naphthalene Ring Construction

An innovative strategy for synthesizing difluoromethylated naphthalenes involves the construction of the aromatic ring itself with the simultaneous installation of the CHF2 group. rsc.org This has been achieved through a palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. rsc.org

In this methodology, a substrate containing both a 1,1-difluoroallene moiety and an ortho-bromophenyl group undergoes a palladium(0)-catalyzed cyclization. The reaction proceeds via an intramolecular insertion that forms a C–C bond exclusively at the central carbon of the allene (B1206475). This regioselective cyclization constructs a six-membered carbocycle, directly yielding the difluoromethylated naphthalene core. rsc.org This approach is powerful as it builds the complex aromatic system from a non-aromatic precursor, offering a different synthetic logic compared to direct difluoromethylation of a pre-existing naphthalene ring. rsc.org

| Substrate | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-(2-Bromophenyl)-3-methyl-1,1-difluoro-1,2-butadiene | Pd2(dba)3·CHCl3 / P(m-Tol)3 | K2CO3 | DMF | This compound | 89 |

| 1-(2-Bromophenyl)-1,1-difluoro-1,2-butadiene | Pd2(dba)3·CHCl3 / P(m-Tol)3 | K2CO3 | DMF | 1-(Difluoromethyl)naphthalene | 85 |

| 1-(2-Bromo-5-methoxyphenyl)-1,1-difluoro-1,2-butadiene | Pd2(dba)3·CHCl3 / P(m-Tol)3 | K2CO3 | DMF | 1-(Difluoromethyl)-6-methoxynaphthalene | 82 |

Data sourced from Fuchibe, K., et al. (2019). rsc.org The table illustrates the palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes for the synthesis of difluoromethylnaphthalene derivatives.

Mechanistic Insights into Palladium Catalysis in Difluoromethylation

The mechanism of palladium-catalyzed difluoromethylation reactions, such as the Negishi coupling, is generally understood to follow a classical Pd(0)/Pd(II) catalytic cycle. nih.gov The cycle typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate (Ar-Pd(II)-X). nih.gov

Transmetalation : The difluoromethyl group is transferred from the organometallic reagent (e.g., (CF2H)Zn-L) to the palladium center, displacing the halide and forming an Ar-Pd(II)-CF2H intermediate. This step is often the rate-determining step. nih.gov

Reductive Elimination : The final step is the reductive elimination of the difluoromethylated arene (Ar-CF2H) from the palladium complex, which regenerates the catalytically active Pd(0) species. nih.gov

In the context of the intramolecular insertion of 1,1-difluoroallenes, the mechanism involves an initial oxidative addition of the Pd(0) catalyst into the C-Br bond. This is followed by the key intramolecular insertion of the allene into the aryl-palladium bond, leading to a vinylpalladium or π-allylpalladium intermediate, which then proceeds through subsequent steps to form the aromatic naphthalene ring and regenerate the catalyst. rsc.org Understanding these mechanistic pathways is crucial for optimizing reaction conditions and developing new, more efficient catalytic systems. researchgate.net

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful tool for the formation of carbon-fluorine (C-F) and carbon-carbon (C-C) bonds, offering cost-effective and highly reactive alternatives to traditional palladium-based systems. These methods are particularly effective for the introduction of the difluoromethyl group onto aromatic rings.

Nickel-catalyzed decarboxylative coupling presents a valuable method for generating difluoromethylated compounds from readily available carboxylic acids. In this approach, a suitable naphthalene-based carboxylic acid precursor undergoes nickel-mediated extrusion of carbon dioxide, followed by coupling with a difluoromethyl source. While direct examples for this compound are specific, the general methodology has been established for other substrates. For instance, nickel-catalyzed reductive difluoromethylation of alkenes using difluoroacetic anhydride (DFAA) showcases the feasibility of this transformation. The reaction typically employs a nickel catalyst, such as NiBr₂·dme, a ligand like terpyridine, and a reductant, to generate the desired C(sp³)-CF₂H bond ccspublishing.org.cn. This strategy could be adapted to naphthalene systems by using an appropriate α,β-unsaturated carboxylic acid derivative of naphthalene.

A typical reaction setup involves the combination of an alkene substrate with DFAA, an activator (e.g., pyridine N-oxide), a base, a reductant (e.g., Mn), and a nickel catalyst/ligand system ccspublishing.org.cn. The process is believed to involve the generation of a difluoromethyl radical (•CF₂H) which is then intercepted by the substrate ccspublishing.org.cn.

Table 1: Key Components in Nickel-Catalyzed Decarboxylative Difluoromethylation

| Component | Example | Function |

|---|---|---|

| Nickel Catalyst | NiBr₂·dme, NiCl₂, Ni(COD)₂ | Promotes the difluoromethylation process ccspublishing.org.cn. |

| Ligand | Terpyridine | Modulates the reactivity and stability of the nickel catalyst ccspublishing.org.cn. |

| Difluoromethyl Source | Difluoroacetic anhydride (DFAA) | Provides the CF₂H group via decarboxylation ccspublishing.org.cn. |

| Reductant | Mn | Essential for the catalytic cycle, facilitates the generation of the active nickel species ccspublishing.org.cn. |

Cross-electrophile coupling (XEC) reactions have become a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling two different electrophiles in the presence of a transition metal catalyst and a stoichiometric reductant. Nickel-catalyzed difluoromethylation of (hetero)aryl halides is a prominent example of this methodology thieme-connect.denih.gov. To synthesize this compound, 1-bromo- or 1-chloro-2-methylnaphthalene would serve as a suitable starting material.

This transformation can be achieved using various difluoromethyl sources, including chlorodifluoromethane (ClCF₂H) or difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) nih.govchemrxiv.orgnih.gov. The reaction with ClCF₂H proceeds under mild conditions using a nickel catalyst (e.g., NiCl₂) with a specific ligand, a reductant (e.g., Zn), and additives like MgCl₂ thieme-connect.denih.gov. This method exhibits a broad substrate scope and avoids the pre-formation of organometallic reagents thieme-connect.de.

Alternatively, the use of crystalline and sustainably sourced difluoromethyl 2-pyridyl sulfone has been reported for the nickel-catalyzed cross-electrophile coupling with (hetero)aryl bromides chemrxiv.orgnih.gov. This reaction demonstrates good functional group tolerance and is applicable to both small-scale parallel synthesis and larger-scale preparations chemrxiv.orgnih.gov. Mechanistic studies confirm that this process involves the formation of a difluoromethyl radical (•CF₂H) rather than a difluorocarbene intermediate chemrxiv.orgnih.gov.

Table 2: Comparison of Difluoromethyl Sources in Ni-Catalyzed XEC

| Difluoromethyl Source | Key Features | Typical Conditions |

|---|---|---|

| Chlorodifluoromethane (ClCF₂H) | Gaseous reagent; readily available. | NiCl₂, ligand, Zn reductant, MgCl₂, DMA, 60 °C thieme-connect.denih.gov. |

The mechanism of nickel-catalyzed difluoromethylation often involves complex redox cycles. Two primary pathways are commonly proposed: a Ni(0)/Ni(II) cycle and a radical-chain process potentially involving Ni(I)/Ni(III) intermediates.

In a typical Ni(0)/Ni(II) cycle proposed for cross-electrophile coupling, the active Ni(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2-methylnaphthalene) to form an arylnickel(II) complex thieme-connect.denih.gov. Concurrently, the difluoromethyl source is reduced to generate a difluoromethyl radical (•CF₂H). This radical is then trapped by the arylnickel(II) species, leading to a transient Ni(III) intermediate, which then undergoes reductive elimination to furnish the desired product, this compound, and regenerate a Ni(I) species. The Ni(I) is then reduced back to Ni(0) to complete the catalytic cycle.

Some mechanistic studies suggest a pathway that does not strictly follow a simple Ni(0)/Ni(II) model. For instance, in the coupling involving difluoromethyl 2-pyridyl sulfone, a proposed mechanism involves the reaction of an arylnickel complex with the difluoromethyl radical chemrxiv.org. The possibility of a Ni(0/II/III/I) pathway has also been considered, highlighting the mechanistic complexity of these transformations chemrxiv.org. The reaction starts with the oxidative addition of the aryl halide to Ni(0), and the involvement of a difluoromethyl radical is a key feature, distinguishing it from pathways involving difluorocarbene nih.gov.

Copper-Catalyzed Difluoromethylation

Copper catalysis offers a complementary approach for difluoromethylation reactions, often proceeding through different mechanisms than nickel-based systems. Copper-catalyzed decarboxylative difluoromethylation of aliphatic carboxylic acids has been reported as a highly efficient protocol nih.gov. This method could potentially be applied to naphthalene derivatives containing a suitable carboxylic acid handle. The reaction is operationally simple, scalable, and tolerates a wide variety of functional groups, with mechanistic studies supporting the involvement of alkyl radicals nih.gov.

Furthermore, copper catalysis has been employed in formal [4+2] and [3+2] cycloadditions between methylnaphthalenes and electron-deficient alkenes nih.gov. While not a direct difluoromethylation, this reactivity demonstrates copper's ability to activate methylnaphthalenes for radical-based C-C bond formation, a principle that could be harnessed for difluoromethylation with an appropriate radical CF₂H source.

Multicomponent and Cascade Reactions for Difluoromethylated Naphthalenes

Multicomponent and cascade reactions provide a powerful strategy for rapidly increasing molecular complexity from simple starting materials in a single synthetic operation. These reactions are highly sought after for their atom and step economy.

A photocatalytic defluorinative multicomponent cascade reaction (MCR) has been developed using trifluoromethylarenes, dienes, and various nucleophiles nih.gov. This method allows for the modular synthesis of diverse aromatic difluoromethyl compounds. A trifluoromethyl-substituted naphthalene could serve as the starting material, which, upon selective defluorination, generates a transient aromatic difluoromethyl radical. This radical can then engage in a cascade reaction with a diene and a nucleophile to construct complex difluoromethylated polycyclic structures nih.gov. This approach is notable for its mild reaction conditions and broad substrate scope nih.gov.

Cascade reactions triggered by other means have also been employed to synthesize highly substituted naphthalenes researchgate.netrsc.org. For example, a fluoride-induced cascade reaction of lactol silyl ethers, prepared from 4-alkynylisocoumarins, has been used to generate 1,2,3,4-tetrasubstituted naphthalenes in a regioselective manner researchgate.netrsc.org. Adapting such a cascade with a difluoromethyl-containing building block could provide a novel and efficient entry to complex analogues of this compound.

Regioselectivity and Stereoselectivity in Difluoromethylation Reactions

Achieving precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the difluoromethyl group is paramount in modern organic synthesis. The naphthalene ring system presents multiple non-equivalent positions, making regioselective functionalization a notable challenge.

The regiochemical outcome of difluoromethylation on a substituted naphthalene ring is governed by a combination of steric and electronic effects, which are highly dependent on the reaction mechanism (e.g., electrophilic, nucleophilic, or radical).

Steric Factors : Steric hindrance plays a critical role in directing the incoming difluoromethyl group. youtube.com In 2-methylnaphthalene, the C1 position is sterically encumbered by the adjacent methyl group. Therefore, reagents or catalysts with significant steric bulk will preferentially react at less hindered positions. For instance, in directed C-H activation reactions, a directing group at C1 would likely favor functionalization at the C8 (peri) position to avoid steric clash with substituents at C2. nih.gov The interplay between electronics and sterics can be finely tuned; for example, while electronic factors might favor the C1 position, severe steric hindrance can override this preference, leading to functionalization at other sites like C3, C4, or C8. youtube.com

The regioselectivity of traditional electrophilic aromatic substitution on naphthalenes is often difficult to control, leading to mixtures of products. researchgate.net Modern methods, however, offer greater precision. For instance, directed C-H activation strategies allow for the functionalization of specific positions by installing a directing group on the naphthalene scaffold. nih.gov

Table 1: Factors Influencing Regioselectivity in Naphthalene Difluoromethylation

| Factor | Influence on Difluoromethylation | Example Scenario for 2-Methylnaphthalene |

|---|---|---|

| Electronic Effects | Governs the intrinsic reactivity of ring positions. Nucleophilic CF₂H radicals attack electron-poor sites. | The electron-donating methyl group influences the electron density distribution, making certain positions more susceptible to radical attack. |

| Steric Hindrance | Large reagents or catalysts will avoid crowded positions. | The methyl group at C2 sterically hinders the adjacent C1 and C3 positions, potentially directing attack to more accessible sites like C4, C5, or C8. |

| Directing Groups | In metal-catalyzed reactions, a functional group can direct the catalyst to a specific C-H bond (e.g., ortho or peri positions). | A directing group placed at the C3 position could selectively direct difluoromethylation to the C2 or C4 position. |

| Reaction Conditions | Temperature and catalyst choice can switch selectivity. | Low-temperature radical reactions can enhance selectivity for a specific position over others. researchgate.net |

While the direct asymmetric C-H difluoromethylation of naphthalene remains a developing area, several key protocols have been established for introducing a CF₂H group to create a chiral center on molecules containing an aromatic ring. These methods typically involve the reaction of a prochiral substrate with a difluoromethylating agent in the presence of a chiral catalyst. Cases of stereoselective difluoromethylation are generally still limited. rsc.org

One prominent strategy involves the enantioselective nucleophilic difluoromethylation of aromatic aldehydes. beilstein-journals.orgnih.gov In this approach, a difluoromethyl carbanion equivalent is added to the aldehyde carbonyl group. The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can induce enantioselectivity in the formation of the resulting α-difluoromethyl alcohol. This method has been successfully applied to naphthaldehyde substrates. For example, 2-naphthaldehyde has been used as a substrate in such reactions, demonstrating the viability of this protocol for the naphthalene system. d-nb.info

Another successful approach is the copper-catalyzed enantioselective Michael addition (1,4-conjugate addition) of a difluoromethyl group. This reaction has been demonstrated on arylidene Meldrum's acids using a (difluoromethyl)zinc reagent and a chiral phosphoramidite-copper catalyst, affording β-difluoromethyl carbonyl compounds with high enantioselectivity. researchgate.net

Table 2: Selected Enantioselective Difluoromethylation Protocols Applicable to Aromatic Substrates

| Protocol | Substrate Type | Difluoromethylating Reagent | Catalyst System | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Addition | Aromatic Aldehydes (e.g., 2-chlorobenzaldehyde) | PhSO₂CF₂H | Chiral Quaternary Ammonium Salt | Up to 64% ee | beilstein-journals.orgd-nb.info |

| Nucleophilic Addition | 2-Naphthaldehyde | Me₃SiCF₂SO₂Ph | Chiral Quaternary Ammonium Salt | Low ee reported | d-nb.info |

| Michael Addition | Arylidene Meldrum's Acids | (Difluoromethyl)zinc reagent | Chiral Phosphoramidite-Cu Catalyst | ~80% ee | researchgate.net |

Late-Stage Difluoromethylation Approaches in Complex Naphthalene Systems

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing moieties into complex, often biologically active, molecules in the final steps of a synthesis. acs.orgnih.gov This approach avoids the need for de novo synthesis and allows for rapid exploration of structure-activity relationships. Direct C-H difluoromethylation is a particularly attractive LSF strategy. rsc.org

For complex naphthalene systems, two primary late-stage difluoromethylation methods are prevalent:

Transition-Metal-Catalyzed Cross-Coupling : These methods require pre-functionalized naphthalenes (e.g., with halide or boronic acid groups). A palladium or copper catalyst is typically used to couple the naphthalene substrate with a difluoromethyl source. While effective, this approach is not a direct C-H functionalization as it requires a pre-installed functional group. nih.gov

Radical C-H Difluoromethylation (Minisci-type reaction) : This is a true late-stage C-H functionalization method. A difluoromethyl radical (•CF₂H) is generated from a suitable precursor, which then adds to the aromatic ring. rsc.org This strategy is particularly effective for heteroaromatics and can be applied to naphthalenes. rsc.org A key reagent developed for this purpose is zinc difluoromethanesulfinate [Zn(SO₂CF₂H)₂], known as the Baran reagent or DFMS, which generates the •CF₂H radical under mild oxidative conditions. nih.govnih.gov These reactions are often tolerant of a wide range of functional groups, making them ideal for complex molecules. The regioselectivity is governed by the electronic properties of the naphthalene system, with the radical typically attacking the most electron-deficient C-H bonds. nih.gov

Recent advances have also explored photoredox catalysis to generate difluoromethyl radicals under exceptionally mild conditions, further expanding the scope and applicability of late-stage difluoromethylation. nih.gov The choice of method depends on the specific substrate and the functional groups already present in the complex naphthalene system.

Table 3: Comparison of Late-Stage Difluoromethylation Strategies

| Strategy | Mechanism | Substrate Requirement | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Cross-Coupling | Transition-Metal-Catalyzed | Pre-functionalized (e.g., Ar-Br, Ar-B(OH)₂) | High efficiency and predictable regioselectivity. | Requires extra steps for pre-functionalization. |

| Radical C-H Functionalization | Radical Addition (Minisci-type) | Unactivated C-H bond | Direct functionalization of C-H bonds, high functional group tolerance. | Regioselectivity can be challenging to control; often favors electron-deficient sites. |

Reactivity and Mechanistic Investigations of 1 Difluoromethyl 2 Methylnaphthalene

Chemical Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique functional moiety that imparts specific reactivity to the molecule. Its chemical transformations are largely characterized by the high strength of the carbon-fluorine bonds and the presence of a C-H bond.

Nucleophilic Attack and Substitution Pathways

Nucleophilic substitution at the difluoromethyl group represents a significant challenge in organic synthesis due to the strength of the C-F bond. cas.cn The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally poor substrates for Sₙ2 reactions compared to other alkyl halides. cas.cn The order of leaving group ability in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻. cas.cnyoutube.com

Despite this inherent inertness, nucleophilic displacement of fluoride (B91410) can be achieved under specific conditions. cas.cn The reaction typically requires a strong nucleophile and may be facilitated by factors that can stabilize the transition state. The mechanism for a direct displacement would proceed via an Sₙ2 pathway, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. youtube.com However, for 1-(difluoromethyl)-2-methylnaphthalene, steric hindrance from the adjacent methyl group and the naphthalene (B1677914) ring may impede the approach of the nucleophile. youtube.com

Intramolecular nucleophilic substitution on alkyl fluorides has been shown to be more feasible than intermolecular versions. cas.cn This is attributed to the proximity effect, where the nucleophile is held close to the electrophilic carbon, effectively increasing the chances of a successful reaction. cas.cn

| Reaction Type | General Substrate | Conditions | Key Features |

| Intermolecular Sₙ2 | Alkyl Fluoride | Strong nucleophile, harsh conditions | Difficult due to strong C-F bond cas.cn |

| Intramolecular Sₙ2 | Alkyl Fluoride with internal nucleophile | Proximity of reacting centers | Can be significantly faster than intermolecular reactions cas.cn |

Oxidation and Reduction Chemistry

The difluoromethyl group itself is generally robust towards many common oxidizing and reducing agents. However, the naphthalene core is susceptible to both oxidation and reduction.

Oxidation: The oxidation of naphthalenes can lead to various products depending on the reagents and reaction conditions. For instance, dearomative syn-dihydroxylation of naphthalene derivatives can be achieved using biomimetic iron catalysts. acs.org In the case of this compound, oxidation would likely occur on the unsubstituted ring of the naphthalene core, as the HOMO (Highest Occupied Molecular Orbital) is higher in energy in the unsubstituted ring, making it more susceptible to electrophilic attack by an oxidizing agent. acs.org The presence of the electron-withdrawing difluoromethyl group would likely disfavor oxidation on the substituted ring.

Reduction: The reduction of naphthalene can yield different products based on the reducing agent employed. youtube.com

Reduction with sodium in ethanol (B145695) can lead to 1,4-dihydronaphthalene (B28168) derivatives. youtube.com

Using sodium in a higher boiling alcohol like pentanol (B124592) can result in the formation of tetralin derivatives. youtube.com

Catalytic hydrogenation with hydrogen gas over a nickel catalyst can lead to the fully saturated decalin. youtube.com

For this compound, these reductions would primarily affect the naphthalene rings. The difluoromethyl group is expected to be stable under these conditions.

| Reaction | Reagent | Expected Product for Naphthalene Core |

| Oxidation | Iron Catalyst/H₂O₂ | Dihydroxylated naphthalene derivative acs.org |

| Reduction | Na/Ethanol | 1,4-Dihydronaphthalene derivative youtube.com |

| Reduction | Na/Pentanol | Tetralin derivative youtube.com |

| Reduction | H₂/Ni | Decalin derivative youtube.com |

Radical Reactions and their Pathways

The difluoromethyl group can participate in radical reactions. researchgate.net These reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This step involves the formation of a radical species, often through homolytic cleavage of a bond using heat or light. youtube.com

Propagation: A radical reacts with a stable molecule to form a new radical and a new stable molecule. This is a chain reaction process. youtube.comyoutube.com For instance, a radical could abstract the hydrogen atom from the difluoromethyl group of this compound to form a difluoromethyl radical on the naphthalene scaffold.

Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction. youtube.comyoutube.com

The stability of the resulting radical intermediate is a key factor in determining the course of the reaction. Carbon radicals are stabilized by hyperconjugation and resonance. youtube.com The radical on the difluoromethyl group would be adjacent to the aromatic naphthalene system, which could offer some resonance stabilization. However, hydrodefluorination reactions involving -CF₂H groups have been observed to be slower compared to non-fluorinated analogues, indicating a potential deactivating effect of the fluorine atoms on radical formation or propagation. researchgate.net

Reactions Involving the Naphthalene Core and Methyl Group

The naphthalene core and the attached methyl group are also sites of significant reactivity.

Electrophilic Aromatic Substitution on Difluoromethylated Naphthalenes

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds like naphthalene. wikipedia.org Naphthalene is generally more reactive towards electrophiles than benzene. libretexts.org Substitution on the naphthalene ring typically favors the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) because the intermediate carbocation (arenium ion) formed during α-attack is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact. libretexts.orgstackexchange.com

In this compound, the directing effects of both the methyl and difluoromethyl groups must be considered:

Methyl group (-CH₃): This is an activating, ortho-, para-directing group. wikipedia.org It increases the electron density of the ring, making it more susceptible to electrophilic attack.

Difluoromethyl group (-CF₂H): Due to the electronegativity of the fluorine atoms, this group is strongly electron-withdrawing and deactivating. It is expected to be a meta-director relative to its own position.

| Reaction | Reagent | Expected Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | 1-(Difluoromethyl)-5-nitro-2-methylnaphthalene and 1-(Difluoromethyl)-8-nitro-2-methylnaphthalene | Attack on the activated, unsubstituted ring at the α-positions. libretexts.org |

| Halogenation | Br₂/FeBr₃ | 1-(Difluoromethyl)-5-bromo-2-methylnaphthalene and 1-(Difluoromethyl)-8-bromo-2-methylnaphthalene | Attack on the activated, unsubstituted ring at the α-positions. libretexts.org |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(Difluoromethyl)-5-acyl-2-methylnaphthalene and 1-(Difluoromethyl)-8-acyl-2-methylnaphthalene | Attack on the activated, unsubstituted ring at the α-positions. libretexts.org |

Functional Group Interconversions on the Methyl Group

The methyl group attached to the naphthalene ring can undergo a variety of transformations, allowing for the introduction of other functional groups.

Common interconversions include:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 1-(difluoromethyl)naphthalene-2-carboxylic acid.

Halogenation: Free radical halogenation of the methyl group can occur using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 1-(difluoromethyl)-2-(bromomethyl)naphthalene. This benzylic halide is then a versatile intermediate for further nucleophilic substitutions. vanderbilt.edu

| Reaction | Reagent | Product |

| Oxidation | KMnO₄ | 1-(Difluoromethyl)naphthalene-2-carboxylic acid |

| Radical Bromination | NBS, initiator | 1-(Difluoromethyl)-2-(bromomethyl)naphthalene |

Intramolecular Cyclization and Rearrangement Reactions

The structural arrangement of the difluoromethyl and methyl groups on the naphthalene core of this compound and its precursors facilitates a range of intramolecular reactions, leading to the formation of new cyclic structures and isomeric products.

One of the key synthetic pathways that can produce difluoromethylated naphthalenes involves a palladium-catalyzed intramolecular insertion. rsc.org In this type of reaction, a suitably substituted precursor, such as an o-bromophenyl-bearing 1,1-difluoroallene, undergoes cyclization. The palladium catalyst promotes regioselective carbon-carbon bond formation at the central carbon of the difluoroallene moiety, resulting in the construction of a six-membered carbocycle and yielding the difluoromethylnaphthalene scaffold. rsc.org This process highlights a powerful strategy for building the naphthalene system itself with the desired difluoromethyl group already in place.

Rearrangement reactions are also significant in the chemistry of substituted naphthalenes. For instance, the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) can be achieved over acid-treated zeolite catalysts. bcrec.id This type of rearrangement, driven by thermodynamic stability, is crucial in industrial processes for producing specific isomers. While not directly involving the difluoromethyl group, it establishes the principle of substituent migration on the naphthalene ring system.

In related fluorination chemistry, rearrangement is often a competing pathway. For example, during the difluorination of certain alkenes, a phenonium ion rearrangement can lead to 1,1-difluorinated products instead of the desired 1,2-vicinal difluorides. acs.org Suppressing such rearrangements is a key challenge in synthetic design. In the context of this compound, any reaction proceeding through a carbocationic intermediate adjacent to the naphthalene ring could potentially undergo rearrangement, although specific studies on this compound are not prevalent.

Furthermore, intramolecular radical cyclizations represent another important class of reactions. Visible-light-induced radical cyclization is a modern synthetic method used to construct complex heterocyclic systems, such as 2-trifluoromethyl-3-acylindoles, through sequential C–C and C–O bond formations under mild conditions. rsc.orgdntb.gov.ua This type of transformation, if applied to a precursor derived from this compound, could offer pathways to novel fused-ring systems.

Detailed Mechanistic Studies

A thorough understanding of a compound's reactivity requires detailed investigation into the mechanisms of its reactions, including the identification of transient species, analysis of energy barriers, and the influence of reaction conditions.

The reactions involving the introduction or transformation of a difluoromethyl group often proceed through highly reactive intermediates, such as organometallic species or radicals.

Organometallic Intermediates: Transition-metal-catalyzed reactions are central to difluoromethylation chemistry. In the palladium-catalyzed synthesis of difluoromethylnaphthalenes, an organopalladium intermediate is fundamental to the catalytic cycle. rsc.org The cycle typically involves the oxidative addition of the catalyst to a starting material, followed by insertion and subsequent reductive elimination to yield the product.

The use of organometallic difluoromethylating agents is also common. Reagents based on cadmium and copper are well-established for transferring the CF2H group. cas.cnresearchgate.net For example, difluoromethylcadmium reagents can be prepared and used to functionalize various organic halides. researchgate.net Similarly, the corresponding copper reagent (CF2HCu), often generated in situ, can react with substrates like allylic halides. cas.cnresearchgate.net The formation of these M-CF2H species is a critical step that dictates the success and selectivity of the difluoromethylation.

Table 1: Examples of Organometallic Intermediates in Difluoromethylation Reactions

| Intermediate Type | Metal Center | Precursor/Reagent | Typical Reaction | Source(s) |

|---|---|---|---|---|

| Palladium-alkenyl | Palladium (Pd) | o-Bromophenyl-1,1-difluoroallene | Intramolecular Cyclization | rsc.org |

| Mono(difluoromethyl)cadmium | Cadmium (Cd) | CdBrF2/CdIF2 | Nucleophilic Difluoromethylation | cas.cnresearchgate.net |

| Difluoromethylcopper | Copper (Cu) | Generated from Cd(CF2H)2 + CuBr | Nucleophilic Difluoromethylation | cas.cn |

Radical Intermediates: Some difluoromethylation reactions proceed via radical pathways. Copper-mediated difluoromethylation of heteroaryl diazonium salts using TMSCF2H is proposed to involve an aryl radical. rsc.org The mechanism likely involves the formation of a Cu(I)-CF2H species, which then undergoes a single electron transfer (SET) to generate a Cu(II) species and the aryl radical. The subsequent transfer of the CF2H group to this radical intermediate furnishes the final product. rsc.org Trapping experiments can be used to provide evidence for such radical intermediates.

In a different context, the metabolism of 2-methylnaphthalene is presumed to proceed through epoxide intermediates, which are formed by cytochrome P450 enzymes. nih.gov While these are not radicals or organometallic species, their characterization as transient intermediates highlights the methods used to identify short-lived species in a reaction sequence. nih.gov

The transition state is the highest energy point along a reaction coordinate and its structure determines the rate and selectivity of a chemical transformation. While direct observation is generally not possible, its properties can be inferred from experimental data and computational modeling. core.ac.uk

In the palladium-catalyzed intramolecular cyclization to form difluoromethylnaphthalenes, the observed regioselectivity for C-C bond formation at the central carbon of the allene (B1206475) points to a highly organized and sterically constrained transition state. rsc.org The geometry of this transition state favors one reaction pathway significantly over others. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model such transition states, providing insights into their energy and structure. mdpi.com

Analysis of competing reactions can also shed light on transition states. In electrophilic fluorination reactions that can lead to either 1,2- or 1,1-difluorinated products, the relative energies of the transition states for direct addition versus rearrangement dictate the product ratio. acs.org Designing substrates that disfavor the rearrangement transition state is a key strategy for achieving selectivity. acs.org

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step. core.ac.ukwikipedia.org It is defined as the ratio of the reaction rate of a substrate with a lighter isotope (kL) to that of the same substrate with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org A primary KIE, where kH/kD is significantly greater than 1, is observed when a C-H bond is cleaved in the rate-limiting step. princeton.edu

While specific KIE studies on reactions of this compound are not documented in the reviewed literature, it is instructive to consider how such a study could be applied. For a hypothetical C–H activation reaction at the methyl group, one could compare the reaction rate of this compound with its deuterated analogue, 1-(difluoromethyl)-2-(trideuteriomethyl)naphthalene.

Observation of a normal primary KIE (e.g., kH/kD ≈ 2-7) would strongly suggest that the C-H bond of the methyl group is broken during the rate-determining step of the mechanism. core.ac.uk

Observation of no KIE or a small secondary KIE (kH/kD ≈ 1) would indicate that the C-H bond is not broken in the rate-determining step. wikipedia.org

Such an experiment would be invaluable for distinguishing between different proposed mechanisms for functionalization of the methyl group.

The choice of solvent can dramatically influence the rate, yield, and even the mechanistic pathway of a chemical reaction. nih.govnih.gov Solvents can alter the energy profile by differentially solvating the reactants, transition states, and products. mdpi.com

Key ways solvents can affect mechanisms include:

Polarity: Polar solvents can stabilize charged intermediates or polar transition states, accelerating reactions that proceed through such species, like the Menshutkin reaction. mdpi.comarxiv.org In contrast, nonpolar solvents may favor pathways involving neutral intermediates.

Coordinating Ability: In organometallic catalysis, solvents like THF, DMF, or acetonitrile (B52724) can coordinate to the metal center, influencing its reactivity, stability, and the accessibility of catalytic sites. nih.gov

Caging Effects: Solvents can form a "cage" around reacting species, which can be particularly important in photochemical or radical reactions, influencing the lifetime and fate of the reactive intermediates. nih.gov

Direct Participation: In some cases, the solvent can act as a reactant or a proton source/sink, directly participating in the reaction mechanism. nih.govlibretexts.org

In the context of the palladium-catalyzed synthesis of difluoromethylnaphthalenes, the reaction is typically performed in an aprotic solvent. rsc.org The choice of solvent would be critical for ensuring the solubility of the catalyst and substrate, as well as for stabilizing the key organometallic intermediates in the catalytic cycle without interfering with the reaction.

In transition-metal catalysis, the design of the catalyst, particularly the ligands coordinating to the metal center, is paramount for achieving high efficiency and selectivity.

For the palladium-catalyzed synthesis of difluoromethylnaphthalenes from 1,1-difluoroallenes, the choice of palladium precursor and any additional ligands would be crucial. rsc.org Although not detailed in the abstract, ligands in such systems are known to control:

Reactivity: Electron-donating ligands can increase the electron density on the metal, promoting oxidative addition, while bulky ligands can facilitate reductive elimination.

Selectivity: Chiral ligands can be used to induce enantioselectivity in the formation of chiral products. In the case of the naphthalene synthesis, ligands would influence the regioselectivity of the C-C bond formation. rsc.org

Similarly, in copper-mediated difluoromethylation reactions, the ligand environment around the copper center is critical. The use of ligands like phenanthroline has been shown to be effective in certain copper-mediated C-H difluoromethylation protocols. rsc.org The design principle involves creating a catalytically active species that can selectively activate a C-H bond and facilitate the transfer of the CF2H group. This often requires balancing the steric and electronic properties of the ligand to achieve the desired outcome. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1-(difluoromethyl)-2-methylnaphthalene, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, offers a complete picture of the molecular framework.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons on the naphthalene (B1677914) ring typically appear as a series of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The methyl group protons (CH₃) are expected to resonate as a singlet in the upfield region, likely around 2.5 ppm. A key feature is the signal for the difluoromethyl group proton (-CHF₂), which appears as a triplet due to coupling with the two adjacent fluorine atoms (a triplet of triplets if further coupled to a neighboring proton). This characteristic triplet is a definitive indicator of the -CHF₂ moiety.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The naphthalene ring will show a set of signals in the aromatic region (typically 120-140 ppm). The carbon of the methyl group will appear as a single peak in the upfield region. The carbon of the difluoromethyl group is particularly informative; it will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR for Fluorine Environment and Coupling

¹⁹F NMR spectroscopy is highly sensitive to the environment of fluorine atoms. evitachem.com For this compound, the two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent proton of the difluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. nih.gov

2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex multiplets of the naphthalene ring protons. The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M⁺˙). This ion is energetically unstable and will break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the compound and provides a fingerprint for its identification.

The expected fragmentation of this compound would likely proceed through several key pathways, predictable from the principles of mass spectrometry and the known behavior of related aromatic compounds. libretexts.org

Key Expected Fragmentation Pathways:

Loss of a fluorine atom: A primary fragmentation event would be the cleavage of a C-F bond to lose a fluorine radical (F•), resulting in a [M-19]⁺ ion. This is a common pathway for fluorinated compounds.

Loss of the difluoromethyl group: The entire difluoromethyl group could be lost as a radical (•CHF₂), leading to a fragment ion corresponding to the 2-methylnaphthalene (B46627) cation at m/z 141. This would be a very stable and likely abundant ion.

Formation of a tropylium-like ion: Aromatic compounds often rearrange to form stable tropylium (B1234903) (C₇H₇⁺) or related ions. Fragmentation of the naphthalene ring system could lead to the formation of such species.

Loss of a methyl group: Cleavage of the methyl group from the naphthalene ring would result in a [M-15]⁺ ion.

Ring fragmentation: The naphthalene ring system itself can undergo fragmentation, leading to a complex pattern of smaller ions.

The analysis of the relative abundances of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule. A high-resolution mass spectrometer would be used to determine the exact masses of the fragments, which further aids in confirming their elemental composition.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₂H₁₀F₂]⁺˙ | Molecular Ion | 192.07 |

| [C₁₂H₁₀F]⁺ | Loss of F• | 173.07 |

| [C₁₁H₉]⁺ | Loss of •CHF₂ | 141.07 |

| [C₁₁H₇F₂]⁺ | Loss of •CH₃ | 177.05 |

Note: The m/z values are calculated based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., C-H, C=C, C-F) vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the aromatic naphthalene core, the methyl group, and the difluoromethyl group. By comparing the observed spectrum with those of related compounds like 2-methylnaphthalene chemicalbook.com and other fluorinated aromatics, a detailed assignment of the vibrational modes can be made. A study on the closely related 1-(chloromethyl)-2-methylnaphthalene provides a valuable reference for the expected vibrational modes of the substituted naphthalene system. nih.gov

Key Expected IR Absorption Bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will give rise to a series of sharp bands between 1650 and 1450 cm⁻¹.

Aliphatic C-H stretching: The methyl group will show characteristic C-H stretching vibrations in the 2975-2850 cm⁻¹ region.

C-F stretching: The carbon-fluorine bonds of the difluoromethyl group are expected to produce strong and characteristic absorption bands in the region of 1100-1000 cm⁻¹. The exact position and number of bands will depend on the symmetric and asymmetric stretching modes of the CF₂ group.

Aromatic C-H out-of-plane bending: These vibrations, which are sensitive to the substitution pattern on the aromatic ring, appear in the 900-675 cm⁻¹ region and can provide further structural confirmation.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretching | 2975 - 2850 |

| Aromatic C=C | Stretching | 1650 - 1450 |

| C-F (difluoromethyl) | Stretching | 1100 - 1000 |

| Aromatic C-H | Out-of-plane bending | 900 - 675 |

X-ray Crystallography for Solid-State Structure Determination (if available in literature)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, no published X-ray crystal structure for this compound has been found. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the precise conformation of the difluoromethyl group relative to the naphthalene ring and the packing of the molecules in the solid state. Studies on related naphthalene derivatives, such as 1-methylnaphthalene (B46632) icm.edu.plresearchgate.net and other substituted naphthalenes researchgate.netmdpi.com, demonstrate the power of this technique in elucidating the fine structural details of such molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The compound this compound itself is a diamagnetic molecule with all its electrons paired, and therefore, it would not produce an EPR signal.

However, EPR spectroscopy would be a crucial tool for investigating the potential formation of radical species from this compound. For instance, photolysis or chemical oxidation of the molecule could lead to the formation of naphthylmethyl-type radicals. A study on the EPR spectra of substituted 1- and 2-naphthylmethyl radicals has shown that these species can be generated and characterized by EPR. rsc.org

If a radical were formed from this compound, its EPR spectrum would be characterized by its g-factor and hyperfine coupling constants. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹⁹F. The analysis of the hyperfine coupling pattern would provide detailed information about the distribution of the unpaired electron density within the radical, thus helping to identify the radical's structure. For instance, coupling to the fluorine nuclei of the difluoromethyl group would produce a characteristic splitting pattern in the EPR spectrum, confirming the involvement of this group in the radical structure.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. windows.net It has been widely applied to study various aspects of molecules, including geometry optimization, spectroscopic properties, and reaction mechanisms. For 1-(difluoromethyl)-2-methylnaphthalene, DFT calculations offer a detailed picture of its fundamental chemical nature.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. nih.govmdpi.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, a study on the related compound 1-(chloromethyl)-2-methylnaphthalene utilized the HF and B3LYP methods to determine its optimized geometry. nih.gov Similar calculations for this compound would reveal the precise orientation of the difluoromethyl group relative to the naphthalene (B1677914) ring system.

Electronic structure analysis, often performed in conjunction with geometry optimization, provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to undergo electronic transitions and participate in chemical reactions. nih.gov For example, DFT calculations on a naphthalene-based crystal structure with pyridylimine-binding units were used to investigate the ligand's HOMO, LUMO, and charge distribution. mdpi.com

The accuracy of predicted NMR chemical shifts depends on the chosen computational method and basis set. nih.govresearchgate.net For instance, a study on predicting ¹⁹F NMR chemical shifts recommended the ωB97XD/aug-cc-pVDZ DFT method and basis set for a good balance of accuracy and computational cost. researchgate.net Such calculations for this compound would be invaluable for confirming its structure and assigning experimental spectra.

Computational methods are instrumental in mapping out the potential reaction pathways and determining the associated energy profiles for chemical transformations. windows.netmdpi.com This is particularly relevant for understanding the synthesis and reactivity of this compound. For example, the atmospheric oxidation mechanism of 2-methylnaphthalene (B46627) initiated by OH radicals has been investigated using quantum chemistry and kinetic calculations. rsc.org Similarly, DFT has been used to study the formation of naphthalene from the reaction of a phenyl radical with vinylacetylene. nih.gov

In the context of synthesizing this compound, computational studies could be used to model the transition states and intermediates of the difluoromethylation reaction of 2-methylnaphthalene. This would provide insights into the reaction mechanism and help optimize reaction conditions. The degradation pathways of 1-methylnaphthalene (B46632) have also been studied, revealing different routes depending on the organism. ethz.ch Furthermore, the combustion of 1-methylnaphthalene has been analyzed, highlighting the importance of hydrogen abstraction reactions. nih.gov A detailed kinetic model for 1-methylnaphthalene has been developed based on such analyses. nih.gov

The presence of the difluoromethyl group introduces conformational flexibility to the molecule. Conformational analysis, which can be performed using quantum chemical methods, helps to identify the different stable conformers and their relative energies. nih.gov The study of the 1,3-difluoropropylene motif has shown that it significantly influences the conformational profile of alkane chains. nih.gov For this compound, the rotation around the C-C bond connecting the difluoromethyl group to the naphthalene ring would be a key area of investigation.

Intermolecular interactions, such as π-π stacking, are crucial in determining the solid-state packing and bulk properties of aromatic compounds. researchgate.net DFT studies can quantify the strength of these interactions. A study on naphthalene, α-naphthol, and β-naphthol dimers using the M062X method provided insights into their stacking interaction energies. researchgate.net Similar investigations on this compound could predict its crystal structure and explain its physical properties.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound were not found in the searched results, this computational technique is highly relevant for studying the dynamic behavior of molecules. aaai.orgarxiv.org MD simulations can provide information on conformational changes over time, solvent effects, and the interactions of a molecule with its environment. nih.govnih.gov For example, MD simulations have been used to study the binding of inhibitors to enzymes and to understand the behavior of molecules in solution. nih.govnih.gov In the future, MD simulations could be applied to this compound to explore its behavior in different solvents or its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies on Difluoromethylated Naphthalene Derivatives (focusing on chemical parameters impacting reactivity or design)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR studies on difluoromethylated naphthalene derivatives focusing on chemical parameters impacting reactivity or design were found, the principles of QSAR are applicable.

In a hypothetical QSAR study on a series of difluoromethylated naphthalene derivatives, various molecular descriptors would be calculated using computational methods. These descriptors could include electronic parameters (e.g., HOMO-LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). These descriptors would then be correlated with an experimentally determined measure of reactivity, such as a reaction rate constant. The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with desired reactivity profiles.

Synthesis and Chemical Research of Derivatives and Analogs

Modifications of the Naphthalene (B1677914) Ring System

The naphthalene core is amenable to various substitutions and the construction of more complex fused aromatic systems.

The introduction of new functional groups onto the naphthalene ring system can be achieved primarily through electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing difluoromethyl and methyl groups. While the methyl group is an activating ortho-, para-director, the difluoromethyl group is a deactivating, meta-directing group. The outcome of substitution would depend on the specific reaction conditions and the interplay of these electronic effects.

Research on related difluoronaphthalene compounds shows that electrophilic substitution is a viable strategy. For instance, nitration and bromination of 6,7-difluoronaphthalene have been successfully demonstrated, yielding predominantly the 1-nitro and 1-bromo derivatives, respectively researchgate.net. Acylation of difluoronaphthalenes has also been shown to be highly dependent on reaction conditions, but can provide acylated products in good yields researchgate.net. By analogy, similar transformations could be applied to 1-(Difluoromethyl)-2-methylnaphthalene to introduce nitro, halogen, or acyl groups onto the aromatic core.

| Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-1-(difluoromethyl)-2-methylnaphthalene | researchgate.net |

| Bromination | Br₂/FeBr₃ | Bromo-1-(difluoromethyl)-2-methylnaphthalene | researchgate.net |

| Acylation (Friedel-Crafts) | Acyl chloride/AlCl₃ | Acyl-1-(difluoromethyl)-2-methylnaphthalene | researchgate.net |

The development of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) is a significant area of materials science research. Methodologies exist for constructing larger fused-ring systems from fluorinated precursors, which could be adapted for derivatives of this compound.

One powerful method involves the Pd(II)-catalyzed Friedel-Crafts-type cyclization of 1,1-difluoro-1-alkenes to form pinpoint-fluorinated phenacenes and other PAHs. nii.ac.jp Another approach is the In(III)-catalyzed tandem cyclization of bis(1,1-difluoroallene)s, which can produce difluorobenzanthracenes. nii.ac.jp The Mallory reaction, an intramolecular photocyclization of stilbene-type molecules, is also a well-established and efficient method for building PAH frameworks and has been applied to the synthesis of F-PAHs. nih.gov These strategies suggest that by first functionalizing the methyl or naphthalene ring of the parent compound, subsequent intramolecular cyclization could lead to novel, complex F-PAHs.

| Cyclization Method | Precursor Type | Resulting System | Reference |

|---|---|---|---|

| Pd(II)-catalyzed Cyclization | o-Biphenyl-substituted 1,1-difluoroalkenes | Fluorinated phenacenes (e.g., chrysenes, picenes) | nii.ac.jp |

| In(III)-catalyzed Tandem Cyclization | Bis(1,1-difluoroallene)s | Difluorobenzanthracenes | nii.ac.jp |

| Mallory Reaction | Stilbene derivatives | Phenanthrenes and other PAHs | nih.gov |

Alterations of the Methyl Group

The C-2 methyl group serves as a handle for various chemical transformations, including chain extension and changes in its oxidation state.

The methyl group can be functionalized to introduce a variety of other chemical moieties. A common first step is free-radical bromination using a reagent like N-bromosuccinimide (NBS) to form 1-(difluoromethyl)-2-(bromomethyl)naphthalene. This bromo-derivative is a versatile intermediate that can undergo nucleophilic substitution with a range of nucleophiles (e.g., cyanide, azide, alkoxides) to elongate the chain or introduce new functional groups.

| Initial Reaction | Reagent | Intermediate | Subsequent Reaction | Final Product Type |

|---|---|---|---|---|

| Radical Bromination | NBS | 1-(Difluoromethyl)-2-(bromomethyl)naphthalene | Nucleophilic substitution with NaCN | Nitrile derivative (chain elongation) |

| Radical Bromination | NBS | 1-(Difluoromethyl)-2-(bromomethyl)naphthalene | Nucleophilic substitution with NaN₃ | Azide derivative |

| Radical Bromination | NBS | 1-(Difluoromethyl)-2-(bromomethyl)naphthalene | Williamson ether synthesis with NaOR | Ether derivative |

The oxidation of the methyl group on a naphthalene ring is a well-documented process. Studies on the metabolism of 2-methylnaphthalene (B46627) show a stepwise oxidation pathway. nih.govnih.govepa.govepa.gov This process can be replicated in the laboratory to produce derivatives with the C-2 substituent in higher oxidation states. The methyl group can be oxidized first to a primary alcohol (2-hydroxymethyl), then to an aldehyde (2-naphthaldehyde), and finally to a carboxylic acid (2-naphthoic acid). epa.gov The aldehyde intermediate, in particular, has not always been detected in metabolic studies, suggesting it is readily converted to the carboxylic acid. epa.gov A patent also describes the direct conversion of lower alkyl tetrahydronaphthalenes to the corresponding naphthalene carboxylic acids using NO₂ in the presence of selenium dioxide. google.com

These transformations would yield key synthetic intermediates:

[1-(Difluoromethyl)naphthalen-2-yl]methanol: A primary alcohol.

1-(Difluoromethyl)naphthalene-2-carbaldehyde: An aldehyde derivative.

1-(Difluoromethyl)naphthalene-2-carboxylic acid: A carboxylic acid derivative, which can be further functionalized into esters, amides, and other acid derivatives.

| Oxidation Product | Functional Group | Potential Synthetic Utility | Reference |

|---|---|---|---|

| [1-(Difluoromethyl)naphthalen-2-yl]methanol | -CH₂OH | Precursor for esters, ethers, and halides | epa.gov |

| 1-(Difluoromethyl)naphthalene-2-carbaldehyde | -CHO | Wittig reactions, reductive amination, further oxidation | epa.gov |

| 1-(Difluoromethyl)naphthalene-2-carboxylic acid | -COOH | Formation of amides, esters, acid chlorides | nih.govepa.govgoogle.com |

Variations of the Difluoromethyl Group

The difluoromethyl group itself can be the subject of modification, although this typically involves altering the synthetic strategy from the outset rather than direct chemical conversion. Synthesizing analogs with different fluoroalkyl groups, such as trifluoromethyl (-CF₃) or monofluoromethyl (-CH₂F), is a common strategy in medicinal and materials chemistry to fine-tune a molecule's electronic and physical properties. nih.gov

For example, methods exist for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform (HCF₃) as the trifluoromethyl source. beilstein-journals.org Furthermore, defluorinative functionalization techniques are emerging that can convert a trifluoromethyl group into a difluoromethyl motif, highlighting the potential for interconversion between these key fluorinated groups. chemrxiv.org The synthesis of analogs would likely involve employing starting materials with the desired fluoroalkyl group already in place or using specific fluorinating or fluoroalkylating reagents during the synthetic sequence. The development of methods for the diastereoselective and enantioselective synthesis of compounds with complex fluoro- and trifluoromethyl-substituted stereocenters further expands the possibilities for creating chiral analogs. nih.gov

Introduction of Other Fluorinated Moieties (e.g., CF₃, CHF₂)

The incorporation of different fluorine-containing groups onto the naphthalene core can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Research in this area has explored the synthesis of analogs bearing trifluoromethyl (CF₃) and monofluoromethyl (CH₂F) groups as alternatives to the difluoromethyl (CHF₂) moiety.

Trifluoromethyl Analogs:

The synthesis of 1-trifluoromethyl-2-naphthalenols has been described through a multi-step sequence starting from benzenoid precursors. cdnsciencepub.com For instance, the reaction of o-tolylmagnesium chloride with 1-bromo-3-chloropropane, followed by a series of transformations including nitrosation, cyclization, and aromatization, can yield the desired trifluoromethylated naphthalenol. cdnsciencepub.com Another approach involves the reaction of 1-iodo-2-methoxynaphthalene (B1296216) with iodotrifluoromethane (B1198407) and copper powder under pressure, although this method can be costly for large-scale synthesis. cdnsciencepub.com The trifluoromethyl group is a common bioisostere for a tert-butyl group and can enhance metabolic stability due to the strength of the C-F bond. cambridgemedchemconsulting.com

Monofluoromethyl Analogs:

The synthesis of monofluoromethyl ketones, which can be precursors to monofluoromethylated naphthalenes, has been achieved using fluorobis(phenylsulfonyl)methane (B1258845) (FBSM). rsc.org This method allows for the introduction of the monofluoromethyl group under mild conditions. The process involves the reaction of an appropriate acyl chloride or chloroformate with FBSM, followed by a selective zinc-mediated reductive desulfonylation to yield the monofluoromethyl ketone. rsc.org The monofluoromethyl group, being less lipophilic than its di- and trifluoromethyl counterparts, offers a way to fine-tune the physicochemical properties of the parent compound.

Isosteric Replacements